N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide
Description
N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for the development of various therapeutic agents .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(14-22-3)18(21)19(2)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,15,17H,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRBAPXVUGWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable ketone or aldehyde with an amine, followed by reduction of the imine intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of certain enzymes and modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-3-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a methoxypropanamide group.
N-(1-benzylpiperidin-3-yl)methyl-N-(2-methoxyethyl)naphthalene-2-sulfonamide: Contains a naphthalene-2-sulfonamide group.
Uniqueness
N-(1-benzylpiperidin-3-yl)-3-methoxy-N,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxy and dimethylpropanamide groups contribute to its unique binding affinity and selectivity for certain molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
